4-chlorobut-2-yn-1-amine Hydrochloride

Catalog No.
S1768068
CAS No.
77369-59-6
M.F
C4H7Cl2N
M. Wt
140.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chlorobut-2-yn-1-amine Hydrochloride

CAS Number

77369-59-6

Product Name

4-chlorobut-2-yn-1-amine Hydrochloride

IUPAC Name

4-chlorobut-2-yn-1-amine;hydrochloride

Molecular Formula

C4H7Cl2N

Molecular Weight

140.01 g/mol

InChI

InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H

InChI Key

HZVTZSFWPLLBRF-UHFFFAOYSA-N

SMILES

C(C#CCCl)N.Cl

Synonyms

4-chlorobut-2-yn-1-amineHydrochloride;77369-59-6;1-amino-4-chloro-2-butynehydrochloride;AC1MDSNI;C4H6ClN.HCl;CTK7E1823;HZVTZSFWPLLBRF-UHFFFAOYSA-N;5604AH;OR28056;1-AMINO-4-CHLORO-2-BUTYNEHCL;1-Amino-4-chlorobut-2-ynehydrochloride;LP052924;OR038668;KB-151793;KB-190988

Canonical SMILES

C(C#CCCl)N.Cl

The exact mass of the compound 4-chlorobut-2-yn-1-amine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobut-2-yn-1-amine hydrochloride is a highly reactive, bifunctional C4 building block characterized by a linear alkyne core flanked by a protected primary amine and an electrophilic propargylic chloride. In industrial and medicinal chemistry, it serves as a critical precursor for synthesizing rigid, linear linkers in complex pharmacophores, including kinesin HSET (KIFC1) inhibitors and 15-Lipoxygenase-1 antagonists [1]. Procuring this compound as a hydrochloride salt is an absolute necessity rather than a mere preference, as the salt form completely protonates the amine, neutralizing its nucleophilicity and preventing the catastrophic self-polymerization that plagues the free base form. This ensures a shelf-stable, weighable solid that integrates seamlessly into mainstream laboratory and manufacturing workflows.

Attempting to substitute 4-chlorobut-2-yn-1-amine hydrochloride with generic alternatives like 1,4-dichloro-2-butyne or propargylamine introduces severe process inefficiencies and yield penalties. Utilizing symmetric 1,4-dichloro-2-butyne forces the buyer to perform a statistically challenging mono-amination, which inevitably produces complex mixtures of unreacted starting material, the desired mono-adduct, and over-alkylated diamines, drastically reducing the effective yield and requiring laborious chromatographic separation [1]. Conversely, substituting with a shorter terminal alkyne like propargylamine eliminates the terminal electrophilic chloride, forcing chemists to add multiple synthetic steps—such as protection, chain extension, and leaving-group installation—to achieve the same bifunctional C4 connectivity. Furthermore, attempting to procure or handle the free base form of 4-chlorobut-2-yn-1-amine results in rapid, uncontrollable self-alkylation, rendering the material useless for precise stoichiometric reactions.

Prevention of Spontaneous Self-Alkylation via Hydrochloride Protection

The free base of 4-chlorobut-2-yn-1-amine is inherently unstable due to the simultaneous presence of a nucleophilic primary amine and an electrophilic propargylic chloride, which rapidly undergo intermolecular self-alkylation. By procuring the hydrochloride salt, the amine is fully protonated, neutralizing its nucleophilicity. This allows the compound to be stored as a stable, weighable solid at 0-8 °C with ≥98% purity retention over extended periods, whereas the free base degrades almost immediately upon isolation .

Evidence DimensionStorage stability and purity retention
Target Compound Data4-chlorobut-2-yn-1-amine HCl retains ≥98% purity under standard cold storage (0-8 °C)
Comparator Or Baseline4-chlorobut-2-yn-1-amine (free base) undergoes rapid, uncontrollable self-polymerization upon isolation
Quantified DifferenceComplete prevention of degradation vs. near-total loss of monomeric material
ConditionsStandard laboratory isolation and cold storage

Procurement of the HCl salt is mandatory for practical handling, as the free base cannot be reliably shipped, stored, or weighed without catastrophic yield loss.

Elimination of Statistical Yield Penalties in Asymmetric Linker Synthesis

When synthesizing asymmetric 2-butynyl linkers, buyers might consider mono-aminating the cheaper, symmetric 1,4-dichloro-2-butyne. However, this reaction is statistically difficult to control, typically yielding a complex mixture of unreacted starting material, the desired mono-amine, and over-alkylated 1,4-diaminobut-2-yne. This statistical penalty often caps the isolated yield of the mono-adduct at <50% after difficult chromatography [1]. Procuring pre-formed 4-chlorobut-2-yn-1-amine HCl guarantees a 1:1 functional ratio, bypassing the statistical yield penalty entirely and eliminating a major purification bottleneck.

Evidence DimensionEffective yield of asymmetric mono-aminated C4 linker
Target Compound Data100% pre-formed asymmetric precursor ready for direct coupling
Comparator Or Baseline1,4-dichloro-2-butyne mono-amination typically yields <50% desired product due to over-alkylation
Quantified Difference>50% increase in effective intermediate yield and elimination of one separation step
ConditionsStandard nucleophilic substitution/amination conditions

Purchasing the pre-differentiated bifunctional building block significantly reduces downstream processing time and raw material waste in complex syntheses.

Direct Electrophilic Handle for Convergent Pharmacophore Synthesis

Propargylamine is a common benchmark alkyne, but it lacks a terminal leaving group for further chain extension. In the development of targeted therapeutics like HSET (KIFC1) inhibitors, researchers require a 4-carbon linker to bridge pharmacophores. Using 4-chlorobut-2-yn-1-amine HCl provides an immediate electrophilic propargylic chloride for direct SN2 coupling (e.g., with thiophenes or amines) in a single step with yields often exceeding 75% [1]. Substituting with propargylamine would require multi-step homologation (e.g., protection, formaldehyde condensation, and chlorination) to achieve the same connectivity.

Evidence DimensionNumber of synthetic steps to achieve a bifunctional C4-linked intermediate
Target Compound Data1 step (direct SN2 displacement of the chloride)
Comparator Or BaselinePropargylamine requires ≥3 steps (alkyne activation, chain extension, leaving group installation)
Quantified DifferenceReduction of 2-3 synthetic steps
ConditionsConvergent synthesis of targeted enzyme inhibitors

For medicinal chemistry and scale-up, minimizing step count directly translates to lower procurement costs for auxiliary reagents and higher overall throughput.

Synthesis of Kinesin HSET (KIFC1) Inhibitors and Target Engagement Probes

4-Chlorobut-2-yn-1-amine HCl provides a rigid, linear 2-butynyl linker that bridges the thiazole core and reporter groups (such as trans-cyclooctene for click chemistry). Directly following from its step-economy advantages over propargylamine, its pre-installed chloride allows for rapid, high-yield attachment to the core scaffold without the need for multi-step alkyne homologation [1].

Development of 15-Lipoxygenase-1 (15-hLO-1) Inhibitors

This compound is utilized for constructing N-(4-substituted-but-2-ynyl) carboxamides via direct alkylation. Because it bypasses the statistical yield penalties of symmetric di-halides, the pre-formed propargylic chloride enables rapid, high-yield diversification of the terminal pharmacophore through simple nucleophilic displacement, streamlining structure-activity relationship (SAR) campaigns [2].

Preparation of Asymmetric Bifunctional Click-Chemistry Linkers

Selected over symmetric alkynes (like 1,4-dichloro-2-butyne) when researchers need to independently functionalize both sides of the alkyne. The pre-differentiated amine and chloride groups ensure high-fidelity, stepwise functionalization without statistical mixtures, directly leveraging the compound's protected asymmetric stability [1].

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (99.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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